N1,N1-dimethyl-N5-methylbiguanide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N5.ClH/c1-8-4(6)9-5(7)10(2)3;/h1-3H3,(H4,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUBOLMJMFVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)/N=C(\N)/N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectories in Biguanide Chemical Research and Development
The journey of biguanide (B1667054) research began with the isolation of guanidine (B92328) from the plant Galega officinalis, also known as goat's rue. This plant had been used in traditional European medicine for centuries for a variety of ailments. In the early 20th century, scientific investigation revealed that guanidine and its derivatives possessed glucose-lowering properties. This discovery spurred the synthesis of a number of biguanide compounds.
The initial wave of biguanide synthesis in the 1920s and 1930s led to the development of molecules such as metformin (B114582), phenformin, and buformin. However, the concurrent discovery and increasing availability of insulin, along with concerns about the toxicity of some early biguanides, led to a decline in research interest in this class of compounds for a period.
Research into biguanides was revitalized in the 1940s, partly due to the search for antimalarial agents. This renewed interest led to a deeper understanding of the chemical properties and biological activities of various biguanide derivatives. The synthesis of unsymmetrical biguanides, such as N1,N1-dimethyl-N5-methylbiguanide hydrochloride, became a subject of chemical exploration, allowing for the investigation of structure-activity relationships within this class of compounds. nih.gov The general synthetic route to such compounds often involves the reaction of a substituted amine with a cyanoguanidine under acidic conditions. scholaris.ca
Evolution of Research Perspectives on N1,n1 Dimethyl N5 Methylbiguanide Hydrochloride
Research perspectives on N1,N1-dimethyl-N5-methylbiguanide hydrochloride have largely been shaped by its structural relationship to the widely studied biguanide (B1667054), metformin (B114582). As an analogue of metformin, this compound has been of interest for its potential to exhibit similar or modified biological activities. The specific substitution pattern of two methyl groups on one nitrogen atom (N1) and a single methyl group on the other (N5) distinguishes it from metformin and other biguanides, suggesting the potential for different chemical reactivity and biological interactions.
Scientific interest in this compound has been primarily in the realm of chemical synthesis and as a reference compound in broader studies of biguanide derivatives. Its synthesis is a practical example of the methods used to create unsymmetrical biguanides, contributing to the fundamental knowledge of organic synthesis. scholaris.ca
More recently, with the advent of computational chemistry, the research perspective on compounds like this compound has expanded. For instance, it has been included in molecular docking studies to explore its potential interactions with biological targets. A 2022 study investigated the binding affinity of several metformin analogues, including this compound, with the enzyme GSK-3β, a target in diabetes research. semanticscholar.org This type of research represents a modern approach to understanding the potential bioactivity of less-studied compounds, guiding future experimental work. The binding energy of this compound with GSK-3β was reported to be -6.6 kcal/mol in this particular study. semanticscholar.org
Despite these areas of interest, it is important to note that dedicated research focusing exclusively on the pharmacological or therapeutic properties of this compound is limited in comparison to its more prominent analogues. It remains a compound of interest primarily within specialized chemical and preclinical research.
| Property | Data |
| Molecular Formula | C5H14ClN5 |
| Molecular Weight | 179.65 g/mol |
| CAS Number | 101580-27-2 |
| Class | Biguanide |
Interactions with Biological Systems and Emerging Research Directions
Gut Microbiome Interface
The gastrointestinal tract is a primary site of action for N1,N1-dimethyl-N5-methylbiguanide hydrochloride, where it directly interacts with the vast and diverse community of resident microorganisms. This interaction leads to significant alterations in the gut microbial ecosystem, which are fundamental to many of the compound's systemic effects. frontiersin.orgnih.gov
Alterations in Microbial Composition and Diversity
Studies have consistently demonstrated that this compound modulates the composition of the gut microbiota. nih.gov However, the effects on microbial diversity have yielded variable results across different studies. frontiersin.org Some studies in patients with type 2 diabetes have reported an increase in gut microbiota diversity, while others have observed a slight decrease. frontiersin.org In healthy individuals, some research found no significant changes in microbial richness or diversity, whereas another study noted a decrease in diversity shortly after administration. frontiersin.org
| Bacterial Genus/Species | Effect of this compound | Reference |
| Escherichia/Shigella | Increased Abundance | nih.gov |
| Intestinibacter bartlettii | Decreased Abundance | nih.gov |
| Akkermansia muciniphila | Increased Abundance | frontiersin.orgfrontiersin.org |
| Roseburia | Decreased Abundance | nih.govjohnshopkins.edu |
| SCFA-producing bacteria | Generally Increased Abundance | frontiersin.org |
Influence on Short-Chain Fatty Acid Production
The alterations in the gut microbiome induced by this compound have a direct impact on the production of short-chain fatty acids (SCFAs). williamscancerinstitute.com SCFAs, such as butyrate, propionate, and acetate, are metabolites produced by bacterial fermentation of dietary fibers in the colon. mdpi.com These molecules play a crucial role in gut health, energy metabolism, and immune regulation. williamscancerinstitute.com
Research has shown that treatment with this compound can lead to an increase in the circulating levels of butyrate, acetate, and valerate. nih.govjohnshopkins.edunih.gov One study demonstrated that these increases were observable at 6 months of treatment, although they did not persist at the 12-month mark. nih.govjohnshopkins.edunih.gov The enhanced production of SCFAs is thought to contribute to the compound's beneficial effects on metabolic health. mdpi.com For instance, increases in acetate have been associated with decreases in fasting insulin. johnshopkins.edu
Modulation of Bile Acid Metabolism
This compound significantly influences bile acid metabolism by interacting with both host and microbial pathways. nih.gov It has been shown to reduce the intestinal resorption of bile acids, leading to a higher concentration of bile acids in the intestinal lumen. nih.govmdpi.com This alteration in the bile acid pool affects the gut microbiota composition and, in turn, microbial metabolism of bile acids. frontiersin.org
The compound can increase the abundance of bacteria with bile salt hydrolase (BSH) activity, such as Lactobacillus. frontiersin.org BSH enzymes deconjugate primary bile acids, which are synthesized in the liver, into secondary bile acids. This process alters the signaling properties of bile acids, which act as signaling molecules for nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5. nih.gov By modulating these signaling pathways, this compound can influence glucose and lipid metabolism. Specifically, it has been observed to decrease the levels of the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA) while increasing ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA). nih.gov
Impact on Gut-Brain Axis Signaling Pathways
The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract. jst.go.jp this compound has been shown to act on this axis, potentially mediating some of its effects on metabolic and neurological health. jst.go.jpbiosciencetrends.com The compound's influence on the gut microbiota is a key mechanism through which it modulates gut-brain signaling. biosciencetrends.com
Metabolites produced by the altered gut microbiota, such as SCFAs, can enter the circulation and cross the blood-brain barrier to influence brain function. jst.go.jp Additionally, the compound can affect the secretion of gut hormones involved in appetite regulation and energy homeostasis, such as glucagon-like peptide 1 (GLP-1). nih.gov Recent studies have also linked the compound to the induction of the appetite-suppressing metabolite N-lactoyl-phenylalanine (Lac-Phe), which is produced in the intestine and signals to the brain. exlibrisgroup.com
Microbiota-Mediated Immunomodulation
The gut microbiota plays a pivotal role in the development and regulation of the host immune system, and this compound can influence this interaction. williamscancerinstitute.com The compound has been shown to have immunomodulatory effects within the intestine. nih.gov
By altering the gut microbiota, the compound can impact the integrity of the intestinal mucosal barrier. jyoungpharm.org For example, the increased abundance of Akkermansia muciniphila is associated with a thicker mucus layer, which can help to reduce intestinal inflammation. jyoungpharm.org Furthermore, the compound has been shown to downregulate the NF-kappa B signaling pathway in the small intestine, a key pathway involved in inflammatory responses. nih.gov This anti-inflammatory effect within the gut may contribute to systemic improvements in inflammation and insulin sensitivity. mdpi.com
Advanced Neurobiological Mechanisms
Recent research has highlighted that this compound can cross the blood-brain barrier and exert direct effects within the central nervous system. mdpi.comnih.gov These neurobiological actions are multifaceted, involving the regulation of cellular energy homeostasis, neuroinflammation, and neurogenesis.
The compound activates 5'-AMP-activated protein kinase (AMPK), a critical cellular energy sensor, within neurons. nih.govresearchgate.net This activation can influence various downstream pathways, including the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling, which is involved in protein synthesis and cell growth. nih.govresearchgate.net By modulating these pathways, the compound can help to alleviate the aggregation of abnormal proteins and reduce oxidative stress within neurons. researchgate.net
Direct and Indirect Neuroprotective Pathways
Currently, there is a lack of specific research detailing the direct and indirect neuroprotective pathways of this compound. The scientific community has yet to publish dedicated studies that elucidate the precise mechanisms by which this compound might confer protection to neurons.
Modulation of Neuroinflammation
The potential for this compound to modulate neuroinflammatory processes has not been directly investigated. Research on structurally similar compounds, such as metformin (B114582), has shown anti-inflammatory effects in the context of the central nervous system, suggesting a possible, though unconfirmed, avenue for future research into this specific compound.
Influence on Neurogenesis
The influence of this compound on the process of neurogenesis, the formation of new neurons, remains an unstudied area. The complex signaling cascades that govern neurogenesis and how this compound might interact with them are yet to be determined.
Regulation of Synaptic Transmission and Excitatory/Inhibitory Balance
Detailed investigations into the effects of this compound on synaptic transmission and the critical balance between excitatory and inhibitory signals in the brain have not been reported in the current body of scientific literature.
Impact on Specific Proteinopathies
Protein misfolding and aggregation are hallmarks of many neurodegenerative diseases. The potential impact of this compound on key proteins implicated in these conditions is a critical area for future research.
α-synuclein: There is no current research available on the direct interaction between this compound and the aggregation of α-synuclein, a protein central to Parkinson's disease.
Amyloid-β: While some related compounds have been explored for their potential to interact with amyloid-β plaques characteristic of Alzheimer's disease, specific studies on this compound are absent.
Tau: The effect of this compound on the hyperphosphorylation and aggregation of tau protein, another key factor in Alzheimer's disease, has not been investigated.
Huntingtin: Research into the potential of this compound to mitigate the aggregation of the mutant huntingtin protein in Huntington's disease has not been undertaken.
Immunomodulatory Actions
The broader class of biguanides has been noted for its effects on the immune system. However, the specific immunomodulatory actions of this compound are not well-documented.
Regulation of Immune Cell Function
The precise effects of this compound on the function of key immune cells are yet to be elucidated.
Modulation of Immunosuppressive Checkpoints
Recent research has highlighted the role of metformin in modulating the immune system, particularly its ability to interact with immunosuppressive checkpoints. These checkpoints are crucial for preventing autoimmunity but can be exploited by cancer cells to evade immune destruction.
One of the key findings is metformin's ability to reduce the expression of Programmed Death Ligand-1 (PD-L1) on tumor cells. escholarship.orgcityu.edu.hk It has been shown that metformin can decrease the stability and membrane localization of PD-L1. escholarship.org Mechanistically, metformin activates AMP-activated protein kinase (AMPK), which then directly phosphorylates PD-L1, leading to its abnormal glycosylation and subsequent degradation. escholarship.orgcityu.edu.hk By downregulating PD-L1, metformin can enhance the activity of cytotoxic T lymphocytes (CTLs) against cancer cells. escholarship.org Furthermore, some studies suggest that metformin can also suppress the expression of the PD-1 receptor on immune cells like NK cells and T cells, further bolstering the anti-tumor immune response. hmdb.ca This dual action on both the ligand (PD-L1) and the receptor (PD-1) within the tumor microenvironment presents a compelling mechanism for improving immunotherapy outcomes. hmdb.capharmacompass.com
Impact on Tumor Immune Microenvironment Dynamics
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression. 120.27.244cymitquimica.com Metformin has been shown to modulate this environment in favor of an anti-tumor response. mpbio.com
It can influence the infiltration and activity of various immune cells. 120.27.244cymitquimica.com For instance, metformin treatment has been associated with an increased infiltration of CD8+ T lymphocytes, which are potent cancer-killing cells, into colorectal tumors. mpbio.com It also has the potential to induce the proliferation of natural killer (NK) cells. mpbio.com
Conversely, metformin can attenuate the activity of immunosuppressive cells within the TME. mpbio.com This includes reducing the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype and hindering the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). 120.27.244cymitquimica.commpbio.com By altering the balance of immune cells, metformin can interrupt the cross-talk that promotes tumor growth and immune evasion. mpbio.com
Cellular Aging and Longevity Pathways
The hallmarks of aging are a subject of intense research, and metformin has emerged as a promising agent that may target several of these fundamental processes.
Effects on Cellular Senescence Mechanisms
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells often secrete a cocktail of inflammatory molecules, known as the senescence-associated secretory phenotype (SASP). Metformin has been shown to inhibit the SASP by interfering with the NF-κB signaling pathway, a key regulator of inflammation. By reducing the secretion of these inflammatory cytokines, metformin may mitigate the detrimental effects of senescent cells on surrounding tissues.
Mimicry of Calorie Restriction Pathways
Calorie restriction (CR) is one of the most robust interventions known to extend lifespan in various organisms. Metformin is considered a calorie restriction mimetic because it activates some of the same metabolic pathways. It is thought to induce a state of perceived low energy by mildly inhibiting mitochondrial complex I, which leads to the activation of AMPK. This activation mimics the cellular response to low nutrient availability, a key aspect of calorie restriction. While some studies in certain organisms have not shown a lifespan extension with metformin, its ability to replicate the transcriptomic changes associated with CR is a significant area of interest.
Modulation of Sirtuin-1 (SIRT1) and FOXO Pathways
Sirtuin-1 (SIRT1) is a protein that plays a critical role in cellular health and longevity, and its activity is often linked to calorie restriction. Metformin can activate SIRT1, in some cases through an AMPK-dependent mechanism. The activation of hepatic AMPK by metformin can lead to an increase in SIRT1 activity.
SIRT1, in turn, can deacetylate and influence the activity of various downstream targets, including the Forkhead box protein O1 (FoxO1). The AMPK/SIRT1-FoxO1 pathway is involved in regulating oxidative stress and autophagy. Metformin has been shown to alleviate oxidative stress and enhance autophagy through this pathway, contributing to its protective effects against cellular damage.
Influence on Stem Cell Functionality and Regenerative Potential
The age-related decline in the function and number of adult stem cells impairs the body's ability to repair and regenerate tissues. Metformin has shown potential in preserving and even rejuvenating stem cell function. It has been reported to affect the proliferation and differentiation of mesenchymal stem cells (MSCs).
By modulating pathways like mTOR and ERK, metformin can improve the "stemness" of adipose-derived stem cells. In animal models, metformin treatment has been shown to promote neurogenesis from neural stem cells and enhance the regenerative capacity of skin-derived stem cells. These findings suggest that metformin could help maintain the regenerative potential of tissues, a key factor in healthy aging.
Data Tables
Table 1: Effects of Metformin on the Tumor Immune Microenvironment
| Cell Type/Component | Observed Effect of Metformin | Reference |
|---|---|---|
| PD-L1 on Tumor Cells | Decreased expression and stability | escholarship.org |
| CD8+ T Lymphocytes | Increased infiltration and activity | mpbio.com |
| Regulatory T cells (Tregs) | Attenuated polarization and function | mpbio.com |
| Tumor-Associated Macrophages (TAMs) | Attenuated polarization towards M2 phenotype | mpbio.com |
Table 2: Metformin's Influence on Cellular Aging Pathways
| Pathway/Process | Effect of Metformin | Key Mediator(s) | Reference(s) |
|---|---|---|---|
| Cellular Senescence | Inhibition of Senescence-Associated Secretory Phenotype (SASP) | NF-κB | |
| Calorie Restriction Mimicry | Activation of metabolic pathways similar to calorie restriction | AMPK | |
| Sirtuin-1 (SIRT1) Pathway | Activation | AMPK | |
| FOXO Pathway | Modulation via SIRT1 | SIRT1, FoxO1 |
Mentioned Compounds
Anti-Oncogenic Pathways
Detailed, peer-reviewed studies specifically investigating the anti-oncogenic pathways of this compound are not presently available in the public domain. The subsequent subsections reflect this lack of specific data.
Direct Anti-Proliferative Mechanisms in Cancer Cells
There is currently no available scientific literature that details the direct anti-proliferative mechanisms of this compound in cancer cells. Research has not yet elucidated whether this compound induces cell cycle arrest, apoptosis, or other direct inhibitory effects on cancer cell proliferation.
Reversal of the Warburg Effect
The phenomenon of altered cellular metabolism in cancer, known as the Warburg effect, is a key target for anti-cancer therapies. However, there are no published studies that investigate the role of this compound in reversing this effect. Data on its impact on glucose uptake, lactate production, and mitochondrial respiration in cancer cells is absent from current scientific literature.
Synergistic Mechanistic Interactions with Anti-Cancer Agents
The potential for this compound to act synergistically with existing anti-cancer agents is an area that remains unexplored. There are no research findings that detail its mechanistic interactions with chemotherapeutic drugs, targeted therapies, or immunotherapies.
Advanced Analytical Techniques for Compound Determination
The quantification and identification of this compound and its related substances rely on a variety of advanced analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis, such as impurity profiling or pharmacokinetic studies.
Chromatography is the cornerstone of analytical methodologies for this compound, offering high-resolution separation from impurities and matrix components.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. nih.gov Various modes, including ion-pair, reversed-phase, and normal-phase HPLC, have been developed. mdpi.comnih.gov Ion-pair chromatography is frequently employed due to the polar and basic nature of the compound. nih.gov A typical method involves a C18 column with a mobile phase consisting of an aqueous buffer (like potassium dihydrogen phosphate) and an organic modifier such as acetonitrile or methanol, often with an ion-pairing agent like sodium lauryl sulfate. nih.govresearchgate.netjohnshopkins.edu Detection is commonly performed using an ultraviolet (UV) detector at wavelengths around 232-236 nm. johnshopkins.eduphysiology.org
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which use smaller particle size columns, offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective UPLC technique for retaining and separating highly polar compounds like this compound and its related impurities. citeab.com This method typically uses an amide or zwitterionic stationary phase with a high organic content mobile phase. mdpi.comciteab.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a simple, rapid, and cost-effective method for the simultaneous estimation of the compound in bulk and pharmaceutical formulations. The separation is achieved on pre-coated silica gel 60 F254 plates. A common mobile phase consists of a mixture of solvents like methanol, chloroform, and ammonium acetate. Densitometric analysis is carried out in absorbance mode, typically around 236 nm, to quantify the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of this compound, GC-MS analysis necessitates a derivatization step to convert the analyte into a volatile and thermally stable compound. This technique is highly sensitive and specific, making it suitable for determining the compound in complex biological matrices like human hair and surface water. The derivatized compound is then separated on a capillary column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the quantification of this compound, especially in biological fluids for pharmacokinetic and bioequivalence studies. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. mdpi.com HILIC is often the preferred separation mode for LC-MS analysis of this polar compound.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed Phase C18 (250 x 4.6 mm, 5 µm) | 34% Acetonitrile, 66% Aqueous (10 mM KH2PO4 + 10 mM Sodium Lauryl Sulfate), pH 5.2 | UV at 233 nm | 0.125–2.5 µg/ml | nih.gov |
| UPLC (HILIC) | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | 80:20 Acetonitrile: 30 mM Potassium Phosphate Buffer, pH 2.2 | UV | Not Specified | citeab.com |
| HPTLC | Silica Gel 60 F254 | Methanol: Chloroform: Ammonium Acetate (6:3:1 v/v/v) | Densitometry at 236 nm | 100-300 ng/spot | |
| GC-MS | Fused-silica capillary column | Helium (carrier gas) | Mass Spectrometry (SIM) | 100–3000 ng/mL | |
| UPLC-MS/MS | Acquity UPLC HSS T3 (2.1x50 mm, 1.8 µm) | 80:20 (Water + 0.1% Formic acid) : (Acetonitrile + 0.1% Formic acid) | Mass Spectrometry (ESI+) | Not Specified |
Spectroscopic methods are valuable for both quantitative analysis and structural characterization.
UV-Visible Spectrophotometry: This is a simple, rapid, and economical method for the quantitative estimation of this compound in bulk drug and tablet formulations. The method is based on measuring the absorbance of the compound in a suitable solvent, typically distilled water. The maximum absorbance (λmax) is consistently observed at approximately 234 nm. The Beer-Lambert law is obeyed over a specific concentration range, allowing for accurate quantification.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is primarily used for the identification and structural confirmation of the compound. The IR spectrum displays characteristic absorption bands corresponding to the specific functional groups present in the molecule. Key vibrational bands include N-H stretching vibrations (around 3180-3368 cm⁻¹), C=N stretching vibrations (around 1562-1634 cm⁻¹), and C-N stretching vibrations (around 1020-1220 cm⁻¹). FTIR can also be used to study interactions between the drug and excipients in formulations.
| Technique | Parameter | Observed Value/Range | Reference |
|---|---|---|---|
| UV-Vis Spectrophotometry | λmax in Water | ~234 nm | |
| UV-Vis Spectrophotometry | Linearity Range | 1-14 µg/ml | |
| FTIR | N-H Stretching | 3180-3368 cm⁻¹ | |
| FTIR | C=N Stretching | 1562-1634 cm⁻¹ | |
| FTIR | C-N Stretching | 1020-1220 cm⁻¹ |
Capillary Electrophoresis (CE): CE, particularly Capillary Zone Electrophoresis (CZE), offers an alternative to chromatographic methods with advantages such as high separation efficiency, short analysis time, and low consumption of reagents. This technique is well-suited for the analysis of ionizable compounds. The separation is achieved in an uncoated fused-silica capillary under an applied voltage. A phosphate buffer is commonly used as the background electrolyte, and detection is typically performed with a UV detector at around 232 nm.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 7100 CE system | |
| Capillary | Uncoated fused-silica (40 cm total length, 100 µm i.d.) | |
| Buffer | Phosphate buffer 100 mM (pH = 4) | |
| Applied Voltage | 15 kV | |
| Detection | PDA detector at 232 nm | |
| Linearity Range | 0.1 – 4.0 µg/ml (in human plasma) |
These specialized techniques are not used for routine quantification but are instrumental in mechanistic studies to understand the compound's effect on cellular metabolism.
31P Magnetic Resonance Spectroscopy (31P MRS): This non-invasive technique is used to assess in vivo muscle oxidative capacity and cellular energy metabolism. mdpi.com 31P MRS can measure the concentrations of key phosphorus-containing metabolites involved in energy transfer, such as adenosine triphosphate (ATP) and phosphocreatine (PCr). researchgate.net Studies have utilized 31P MRS to investigate the in vivo effects of this compound on skeletal muscle mitochondrial function, revealing dose-dependent impairments in muscle oxidative capacity. mdpi.com
High-Resolution Respirometry (HRR): HRR is a powerful ex vivo technique used to measure oxygen consumption in isolated mitochondria, permeabilized cells, or tissue fibers. mdpi.com It provides detailed information about the function of the mitochondrial respiratory chain complexes. Research has employed HRR to demonstrate that this compound directly inhibits Complex I of the mitochondrial respiratory chain. mdpi.com This technique is crucial for elucidating the molecular mechanisms underlying the compound's effects on cellular bioenergetics. mdpi.comciteab.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, this is particularly important for GC-MS analysis and can also be used to enhance detectability in HPLC.
Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent before its introduction into the analytical system. Several pre-column derivatization methods have been developed for this compound.
For GC-MS: Acylation is a common strategy. Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA) react with the amine and imine groups of the molecule to form a volatile, thermally stable trifluoroacetyl or pentafluoropropionyl derivative, respectively. This allows for subsequent analysis by GC-MS, which would otherwise be impossible.
For HPLC: Derivatization can be used to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing its detectability by UV or fluorescence detectors. For example, 9,10-anthraquinone-2-sulfonyl chloride has been used as a derivatizing agent, allowing for sensitive determination by reversed-phase HPLC with UV detection at 256 nm. mdpi.com Another approach involves derivatization with acetaldehyde for detection by capillary electrophoresis coupled with electrochemiluminescence.
Post-column derivatization, where the reaction occurs after separation, is less commonly reported for this specific compound but remains a viable strategy in analytical chemistry to improve detection without altering the chromatographic separation itself.
| Analytical Technique | Derivatizing Agent | Purpose | Reference |
|---|---|---|---|
| GC-MS | N-methyl-bis(trifluoroacetamide) (MBTFA) | Increase volatility and thermal stability | |
| GC-MS | Pentafluoropropionic anhydride (PFPA) | Increase volatility and thermal stability | |
| HPLC-UV | 9,10-anthraquinone-2-sulfonyl chloride | Enhance UV detectability | mdpi.com |
| CE-ECL | Acetaldehyde | Enable electrochemiluminescence detection |
An exploration into the analytical and synthetic methodologies surrounding this compound reveals a landscape of chemical innovation aimed at both detecting the molecule and modifying its structure to probe its biological functions. Research in this area is critical for understanding its mechanism of action and developing novel compounds within the broader biguanide (B1667054) class.
Future Directions and Interdisciplinary Research Frontiers
Elucidation of Unresolved Molecular and Cellular Mechanisms
A central player in the mechanistic puzzle is AMP-activated protein kinase (AMPK), a cellular energy sensor. nih.govnih.gov Activation of AMPK by N1,N1-dimethyl-N5-methylbiguanide hydrochloride has been widely reported and is thought to mediate many of its metabolic effects. nih.gov However, a growing body of evidence points to AMPK-independent mechanisms of action, challenging the long-held dogma. nih.govdrugbank.com Future research must aim to dissect the relative importance of AMPK-dependent and -independent pathways in different tissues and pathological contexts. The lysosomal pathway has also emerged as a potential mediator of AMPK activation, adding another layer of complexity to the drug's mechanism. nih.govdrugbank.com
Table 1: Key Unresolved Molecular Mechanisms
| Mechanistic Aspect | Current Understanding | Key Unanswered Questions |
| Mitochondrial Action | Inhibition of respiratory complex I. nih.govdrugbank.com | The precise stoichiometry and kinetics of inhibition at physiological concentrations. The full spectrum of downstream metabolic adaptations. |
| AMPK Activation | Activated by increased AMP:ATP ratio and potentially via lysosomes. nih.govdrugbank.com | The relative contribution of different activation pathways in various cell types. The complete range of AMPK-independent effects. nih.gov |
| Hepatic Gluconeogenesis | A primary site of action for glucose lowering. oup.comnih.gov | The direct versus indirect effects on key gluconeogenic enzymes. The role of altered cellular redox state. oup.com |
| Tissue Specificity | Acts on the liver, gut, and peripheral tissues. oup.comnih.gov | The unique molecular players and signaling cascades in each target tissue. |
Exploration of Non-Canonical Pathways and Novel Molecular Targets
Beyond its established effects on glucose metabolism, this compound influences a multitude of other cellular processes through non-canonical pathways. Research is increasingly focused on these alternative mechanisms, which may explain the compound's pleiotropic effects, including its potential anti-cancer and anti-aging properties. nih.govnih.gov
One such area is the modulation of the gut microbiome. nih.gov The compound can alter the composition and function of intestinal bacteria, which in turn may influence host metabolism and inflammation. dntb.gov.ua Another non-canonical pathway involves the regulation of glucagon-like peptide-1 (GLP-1) secretion from the gut, which can contribute to its glucose-lowering effects. nih.govnih.gov Furthermore, a gut-brain-liver axis has been proposed, where the compound's action in the duodenum signals to the brain to reduce hepatic glucose production. nih.gov
The Wnt signaling pathway, crucial in development and disease, has also been identified as a target. nih.gov Inhibition of this pathway may contribute to the anti-cancer effects observed in preclinical studies. nih.gov Additionally, the compound's influence on long non-coding RNAs (lncRNAs) is an emerging area of research, suggesting a role in epigenetic regulation. nih.gov The transforming growth factor-beta (TGF-β) signaling pathway, a key player in fibrosis, is also modulated, highlighting its potential as an anti-fibrotic agent. researchgate.net
Table 2: Emerging Non-Canonical Pathways and Molecular Targets
| Pathway/Target | Potential Biological Effect |
| Gut Microbiome | Altered microbial composition, influencing host metabolism. nih.govdntb.gov.ua |
| GLP-1 Secretion | Enhanced incretin (B1656795) effect and improved glucose homeostasis. nih.govnih.gov |
| Wnt Signaling | Inhibition of cancer cell proliferation and stemness. nih.gov |
| lncRNA Regulation | Epigenetic modulation of gene expression related to metabolism and inflammation. nih.gov |
| TGF-β Signaling | Anti-fibrotic effects in various tissues. researchgate.net |
Integration with Systems Biology and Multi-Omics Approaches
To unravel the complex network of interactions influenced by this compound, a systems biology approach is indispensable. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's effects. dntb.gov.uanih.gov This approach moves beyond a single-target, single-pathway paradigm to embrace the interconnectedness of biological systems. semanticscholar.orgnih.gov
Metabolomics, in particular, offers a powerful tool to capture the downstream functional consequences of the drug's action. frontiersin.orgresearchgate.net By analyzing global changes in metabolite profiles, researchers can identify novel biomarkers of drug response and gain insights into previously unknown metabolic reprogramming events. nih.gov Combining metabolomic data with genomic information can help elucidate how genetic variations influence individual responses to the compound. dntb.gov.uanih.gov
Deep learning and other advanced computational methods are being employed to analyze these large, complex datasets. frontiersin.orgnih.gov For instance, multi-omics variational encoders have been used to identify novel associations between the gut microbiota and the effects of the compound in patients. nih.gov Such integrative approaches are crucial for building comprehensive models of the drug's action and for advancing personalized medicine. dntb.gov.uanih.gov
Development of Mechanistic Models for Complex Biological Interactions
The development of sophisticated mechanistic models is essential to synthesize the vast amount of data generated from experimental and multi-omics studies. These models can simulate the dynamic interactions between this compound and various cellular components, allowing for the prediction of its effects under different conditions.
Initial models focused on the linear activation of AMPK and its downstream targets. However, with the discovery of AMPK-independent effects and non-canonical pathways, more complex, non-linear models are required. semanticscholar.orgku.dk These models must incorporate feedback loops, crosstalk between different signaling pathways, and the influence of the gut microbiome. For example, a model might integrate the inhibition of mitochondrial complex I, the resulting change in the AMP:ATP ratio, the activation of AMPK, and the subsequent phosphorylation of downstream targets, while also accounting for AMPK-independent effects on glucagon (B607659) signaling. nih.gov
Computational modeling, such as molecular docking studies, can also provide insights into the direct interactions between the compound and its potential molecular targets. semanticscholar.org By simulating the binding of this compound and its analogues to proteins like GSK-3β, researchers can identify key residues involved in the interaction and potentially design more potent and specific derivatives. semanticscholar.org
Repurposing of this compound for Novel Mechanistic Interventions
The pleiotropic effects of this compound have spurred significant interest in its repurposing for a wide range of diseases beyond its traditional use. nih.goviiarjournals.orgresearchgate.net The potential anti-cancer properties of the compound are a major focus of this research. nih.govmdpi.com Preclinical studies have shown that it can inhibit the growth of various cancer cell lines, and numerous clinical trials are underway to evaluate its efficacy as an anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics. nih.goviiarjournals.org The mechanisms underlying these anti-neoplastic effects are thought to involve both direct, cell-autonomous actions and indirect effects related to systemic metabolic changes. nih.gov
In addition to oncology, the compound is being investigated for its potential benefits in cardiovascular disease, neurodegenerative disorders, and aging. nih.govresearchgate.net Its ability to improve endothelial function, reduce inflammation, and modulate cellular senescence pathways may contribute to these protective effects. nih.govresearchgate.net The exploration of these novel applications is driven by a deeper understanding of the compound's diverse molecular mechanisms. As research continues to uncover new pathways and targets, the potential for repurposing this compound for novel mechanistic interventions will undoubtedly expand. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1,N1-dimethyl-N5-methylbiguanide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via thermal condensation of cyanoguanidine with dimethylamine hydrochloride under high temperatures (180–200°C) . Reaction efficiency can be optimized by adjusting variables such as reaction time, temperature uniformity, and stoichiometric ratios. For example, microwave-assisted synthesis on thin-layer chromatography (TLC) plates offers a green chemistry alternative, reducing reaction time and improving yield through controlled energy input . Yields for analogous biguanide derivatives range from 69% to 76% under thermal conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for methyl and biguanide protons observed at δ 2.8–3.2 ppm (N-CH₃) and δ 7.0–9.9 ppm (NH/NH₂), respectively . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 35.77%, H: 4.80%, N: 23.17% for similar compounds) to confirm purity ≥95% . Gas chromatography-mass spectrometry (GC/MS) can further validate molecular weight and detect volatile impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields when scaling up the synthesis of biguanide hydrochlorides?
- Methodological Answer : Yield variations often arise from inconsistent heating or purification challenges. Scaling up thermal reactions requires uniform heat distribution (e.g., using oil baths instead of open flames) and rigorous removal of byproducts via column chromatography or recrystallization . Microwave synthesis, while scalable, demands precise power calibration to avoid localized overheating . Comparative studies between batch and flow reactors may identify optimal conditions for large-scale production.
Q. What strategies mitigate hygroscopicity issues during purification of this compound derivatives?
- Methodological Answer : Hygroscopic intermediates can be stabilized by converting monohydrochlorides to dihydrochloride salts using ethanolic HCl, as demonstrated for benzylbiguanide derivatives . Alternatively, lyophilization under reduced pressure or storage in desiccators with anhydrous CaCl₂ minimizes moisture uptake. Dynamic vapor sorption (DVS) studies can quantify hygroscopicity and guide formulation strategies.
Q. How can researchers design experiments to elucidate the reaction mechanism of biguanide hydrochloride formation?
- Methodological Answer : Mechanistic studies may involve isotopic labeling (e.g., ¹⁵N-cyanoguanidine) to track nitrogen incorporation . Intermediate isolation via quenching at reaction milestones (e.g., 30-minute intervals) followed by LC-MS analysis can identify key steps, such as imidodicarbonimidic diamide formation. Computational modeling (DFT) may further clarify transition states and energy barriers for cyclization .
Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document critical parameters such as heating rate, solvent purity, and drying conditions for hygroscopic intermediates . Standardize analytical protocols:
- NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) .
- Elemental Analysis : Calibrate instruments with certified reference materials .
- Purity Assessment : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
